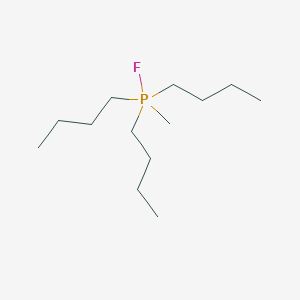
Tributyl(fluoro)methyl-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl(fluoro)methyl-lambda~5~-phosphane is an organophosphorus compound that features a phosphorus atom bonded to three butyl groups, a fluorine atom, and a methyl group. This compound is part of the broader class of tertiary phosphines, which are known for their applications in various fields, including catalysis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tributyl(fluoro)methyl-lambda~5~-phosphane typically involves the reaction of a suitable phosphorus precursor with butyl and methyl groups under controlled conditions. One common method is the reaction of phosphorus trichloride with butyl and methyl Grignard reagents, followed by fluorination. The reaction conditions often require an inert atmosphere to prevent oxidation and degradation of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Tributyl(fluoro)methyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form the corresponding phosphine oxide.
Substitution: Can undergo nucleophilic substitution reactions with electrophiles.
Complexation: Forms complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at room temperature.
Substitution: Requires electrophiles such as alkyl halides under mild conditions.
Complexation: Involves transition metal salts or complexes in an inert atmosphere.
Major Products Formed
Oxidation: this compound oxide.
Substitution: Various substituted phosphines depending on the electrophile used.
Complexation: Metal-phosphine complexes with potential catalytic activity.
Aplicaciones Científicas De Investigación
Tributyl(fluoro)methyl-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.
Mecanismo De Acción
The mechanism of action of tributyl(fluoro)methyl-lambda~5~-phosphane involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphorus atom acts as a nucleophile, forming bonds with electrophilic metal centers, thereby facilitating various catalytic processes. The fluorine and methyl groups influence the electronic properties of the phosphine, enhancing its reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Tributylphosphine: Similar structure but lacks the fluorine and methyl groups.
Triphenylphosphine: Contains phenyl groups instead of butyl groups.
Trimethylphosphine: Contains methyl groups instead of butyl groups.
Uniqueness
Tributyl(fluoro)methyl-lambda~5~-phosphane is unique due to the presence of both fluorine and methyl groups, which impart distinct electronic and steric properties. These modifications enhance its reactivity and make it a valuable ligand in catalysis and other applications.
Propiedades
Número CAS |
36121-19-4 |
|---|---|
Fórmula molecular |
C13H30FP |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
tributyl-fluoro-methyl-λ5-phosphane |
InChI |
InChI=1S/C13H30FP/c1-5-8-11-15(4,14,12-9-6-2)13-10-7-3/h5-13H2,1-4H3 |
Clave InChI |
LQJPONADDGDFAF-UHFFFAOYSA-N |
SMILES canónico |
CCCCP(C)(CCCC)(CCCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



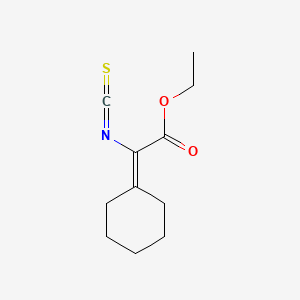
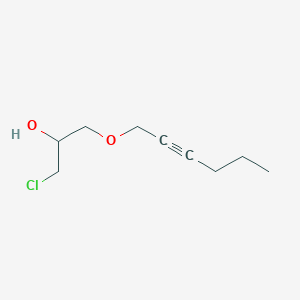




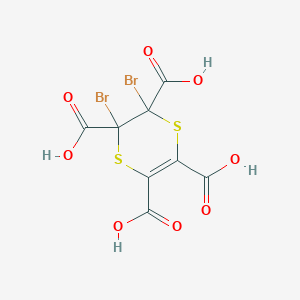

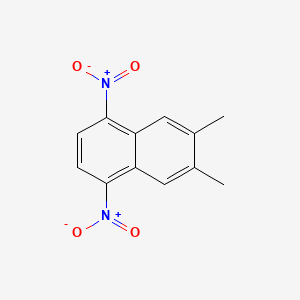
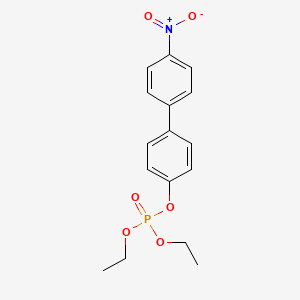
![4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid](/img/structure/B14666107.png)
![5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine](/img/structure/B14666109.png)
![2,11-Dihydro-1H-benzo[b]fluorene](/img/structure/B14666113.png)
